Cas no 53588-95-7 (tert-butyl N-(2-cyanoethyl)carbamate)
tert-butyl N-(2-cyanoethyl)carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 2-cyanoethylcarbamate
- Carbamic acid,N-(2-cyanoethyl)-, 1,1-dimethylethyl ester
- tert-Butyl N-(2-cyanoethyl)carbamate
- (2-cyano-ethyl)-carbamic acid tert-butyl ester
- 3-(tert-Butyloxycarbonylamino)propansaeurenitril
- 3-<(tert-butoxycarbonyl)amino>propionitrile
- N-Boc-2-Cyano-ethylamine
- N-Boc-3-aminopropionitrile
- tert-Butyl (2-cyanoethyl)carbamate
- tert-butyl-2-cyanoethylcarbamate
- AS-37035
- SCHEMBL1304101
- Carbamic acid, (2-cyanoethyl)-, 1,1-dimethylethyl ester
- tert-Butyl(2-cyanoethyl)carbamate
- MFCD02180880
- t-Butyl N-(2-cyanoethyl)carbamate
- 53588-95-7
- AKOS000280559
- CS-0171919
- DTXSID70370868
- 1,1-dimethylethyl (2-cyanoethyl)carbamate
- A914481
- 3-Aminopropanenitrile, N-BOC protected
- NORLFIHQJFOIGS-UHFFFAOYSA-N
- Z336080194
- TERT-BUTYLN-(2-CYANOETHYL)CARBAMATE
- EN300-74733
- tert-butyl N-(2-cyanoethyl)carbamate
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- MDL: MFCD02180880
- Inchi: 1S/C8H14N2O2/c1-8(2,3)12-7(11)10-6-4-5-9/h4,6H2,1-3H3,(H,10,11)
- InChI Key: NORLFIHQJFOIGS-UHFFFAOYSA-N
- SMILES: O(C(NCCC#N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 170.10600
- Monoisotopic Mass: 170.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.1A^2
- XLogP3: 0.6
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.023
- Boiling Point: 125 °C/3 mmHg
- Flash Point: 136.5°C
- Refractive Index: 1.446
- PSA: 62.12000
- LogP: 1.81568
tert-butyl N-(2-cyanoethyl)carbamate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H312;H332
- Warning Statement: P280;P301+P312;P302+P352;P304+P340
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Room temperature
- Risk Phrases:R20/21/22; R36/37/38
tert-butyl N-(2-cyanoethyl)carbamate Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
tert-butyl N-(2-cyanoethyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 048541-1g |
N-Boc-2-Cyano-ethylamine |
53588-95-7 | 97% | 1g |
£66.00 | 2022-03-01 | |
| Fluorochem | 048541-5g |
N-Boc-2-Cyano-ethylamine |
53588-95-7 | 97% | 5g |
£290.00 | 2022-03-01 | |
| Fluorochem | 048541-10g |
N-Boc-2-Cyano-ethylamine |
53588-95-7 | 97% | 10g |
£544.00 | 2022-03-01 | |
| Apollo Scientific | OR8029-1g |
3-Aminopropanenitrile, N-BOC protected |
53588-95-7 | 97% | 1g |
£75.00 | 2025-02-20 | |
| Apollo Scientific | OR8029-10g |
3-Aminopropanenitrile, N-BOC protected |
53588-95-7 | 97% | 10g |
£520.00 | 2025-02-20 | |
| TRC | T135713-50mg |
tert-Butyl N-(2-Cyanoethyl)carbamate |
53588-95-7 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T135713-100mg |
tert-Butyl N-(2-Cyanoethyl)carbamate |
53588-95-7 | 100mg |
$ 65.00 | 2022-06-03 | ||
| TRC | T135713-500mg |
tert-Butyl N-(2-Cyanoethyl)carbamate |
53588-95-7 | 500mg |
$ 135.00 | 2022-06-03 | ||
| abcr | AB145679-1 g |
t-Butyl N-(2-cyanoethyl)carbamate; 95% |
53588-95-7 | 1g |
€150.80 | 2023-05-09 | ||
| abcr | AB145679-5 g |
t-Butyl N-(2-cyanoethyl)carbamate; 95% |
53588-95-7 | 5g |
€461.60 | 2023-05-09 |
tert-butyl N-(2-cyanoethyl)carbamate Suppliers
tert-butyl N-(2-cyanoethyl)carbamate Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on tert-butyl N-(2-cyanoethyl)carbamate
Professional Introduction to Compound with CAS No. 53588-95-7 and Product Name: Tert-butyl N-(2-cyanoethyl)carbamate
The compound with the CAS number 53588-95-7 and the product name Tert-butyl N-(2-cyanoethyl)carbamate represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development, agrochemical formulations, and specialty chemical synthesis. The molecular structure of Tert-butyl N-(2-cyanoethyl)carbamate incorporates both a tert-butyl group and a 2-cyanoethyl moiety, which contribute to its reactivity and versatility in various chemical transformations.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of novel carbamate derivatives as pharmacophores. The Tert-butyl N-(2-cyanoethyl)carbamate molecule, with its distinct functional groups, has been investigated for its role in synthesizing bioactive compounds. Specifically, the tert-butyl group enhances the stability of the carbamate functionality, making it an ideal candidate for further derivatization into more complex molecules. Meanwhile, the 2-cyanoethyl group introduces a cyano moiety, which is known for its ability to participate in various nucleophilic substitution reactions, thereby facilitating the construction of diverse molecular architectures.
One of the most compelling aspects of Tert-butyl N-(2-cyanoethyl)carbamate is its utility in medicinal chemistry. Researchers have leveraged this compound to develop novel inhibitors targeting various enzymatic pathways. For instance, studies have demonstrated its effectiveness in modulating enzymes involved in inflammation and pain management. The cyano group in Tert-butyl N-(2-cyanoethyl)carbamate has been particularly noted for its ability to interact with specific amino acid residues in target proteins, leading to potent inhibitory effects. This has opened up new avenues for designing more effective therapeutic agents.
Furthermore, the agrochemical sector has shown interest in Tert-butyl N-(2-cyanoethyl)carbamate due to its potential as a precursor in synthesizing herbicides and pesticides. The stability provided by the tert-butyl group ensures that the compound remains intact under various environmental conditions, while the cyanoethyl moiety allows for further functionalization into active ingredients that can combat pests and weeds effectively. Recent studies have highlighted its role in developing next-generation agrochemicals that are both efficient and environmentally friendly.
The synthesis of Tert-butyl N-(2-cyanoethyl)carbamate involves a series of well-defined chemical reactions that highlight its synthetic utility. Typically, it is prepared through the reaction of ethyl cyanoacetate with di-tert-butyl dicarbonate (Boc₂O), followed by subsequent functional group transformations. This synthetic route underscores the compound's importance as a building block in organic synthesis. The use of Boc₂O not only introduces the tert-butyl group but also ensures high yields and purity, making it a preferred choice for industrial applications.
Recent advancements in computational chemistry have further enhanced our understanding of Tert-butyl N-(2-cyanoethyl)carbamate's reactivity and mechanism of action. Molecular modeling studies have revealed insights into how this compound interacts with biological targets at the atomic level. These insights have been instrumental in guiding the design of more potent derivatives with improved pharmacokinetic properties. For instance, computational simulations have identified key interactions between the cyano group and specific residues in target enzymes, providing a rational basis for optimizing drug candidates.
The versatility of Tert-butyl N-(2-cyanoethyl)carbamate extends beyond pharmaceuticals and agrochemicals. It has found applications in materials science, where it is used as an intermediate in synthesizing polymers with unique properties. The incorporation of carbamate functionalities into polymer backbones enhances their mechanical strength and thermal stability, making them suitable for high-performance applications such as aerospace components and advanced coatings.
In conclusion, Tert-butyl N-(2-cyanoethyl)carbamate (CAS No. 53588-95-7) stands out as a multifaceted compound with broad utility across multiple industries. Its unique structural features make it an invaluable tool for researchers seeking to develop novel therapeutics, agrochemicals, and advanced materials. As scientific understanding continues to evolve, it is anticipated that new applications for this compound will emerge, further solidifying its importance in modern chemistry.
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